Polyvinyl alcohol

概要

説明

Polyvinyl alcohol appears as odorless white to cream-colored granules or powder. Pure aqueous solutions are neutral or faintly acid and subject to mold growth. pH (4% aqueous solution): 5-8. Strongly hydrophilic. (NTP, 1992)

A polymer prepared from polyvinyl acetates by replacement of the acetate groups with hydroxyl groups. It is used as a pharmaceutic aid and ophthalmic lubricant as well as in the manufacture of surface coatings artificial sponges, cosmetics, and other products.

作用機序

Target of Action

Polyvinyl alcohol (PVA) is a water-soluble synthetic polymer . It is primarily used as an ophthalmic lubricant , and its main target is the eye, specifically the tear film . PVA increases the persistence of the tear film, thereby lubricating and soothing dry or irritated eyes .

Mode of Action

PVA’s mode of action is based on its hydrophilic properties as a synthetic resin . By increasing the persistence of the tear film, it lubricates and soothes dry or irritated eyes . In addition, PVA is used as a stabilizer in the preparation of various nanoparticles, such as polymer nanoparticles, metal nanoparticles, and lipid nanoparticles .

Biochemical Pathways

The biodegradation of PVA is a two-step process . Some bacteria excrete extracellular PVA oxidase to yield oxidized PVA, which is partly under spontaneous depolymerization and is further metabolized by the second step enzyme (hydrolase) . On the other hand, PVA (whole and depolymerized to some extent) must be taken up into the periplasmic space of some Gram-negative bacteria, where PVA is oxidized by PVA dehydrogenase, coupled to a respiratory chain .

Pharmacokinetics

PVA is poorly absorbed from the gastrointestinal tract and is readily eliminated from the body . When injected intravenously, PVA has a half-life of 90 minutes . Intraocularly, in eye drop form, the half-life is 7.2 minutes .

Result of Action

The result of PVA’s action is the temporary relief of burning and irritation due to dryness of the eye or from exposure to wind or sun . It lubricates the eyes and helps protect against further eye irritation or dryness . In addition, PVA-based microparticles have received FDA 510(k) approval to be used as embolisation particles for peripheral hypervascular tumors .

Action Environment

PVA is a biodegradable, biocompatible, non-toxic, and water-soluble polymer . It can degrade under certain conditions, making it more environmentally friendly compared to other synthetic polymers . The biodegradability of PVA is influenced by environmental factors such as the presence of specific bacteria and enzymes . Furthermore, PVA’s water solubility means that it dissolves in water, significantly reducing solid waste issues .

生化学分析

Biochemical Properties

PVA interacts with various biomolecules. For instance, it has been shown to form biodegradable films with bacterial succinoglycan . The interaction between PVA and succinoglycan affects the thickness, transmittance, water holding capacity, and structural and mechanical properties of the resulting films .

Cellular Effects

PVA has been found to have effects on various types of cells. For example, plasma treatment of PVA leads to ultraviolet light-induced crosslinking and decreasing water absorption, which significantly improves the cytocompatibility of the polymer . This is manifested by enhanced growth of human adipose-derived stem cells .

Molecular Mechanism

The molecular mechanism of PVA involves its synthesis through the polymerization of vinyl acetate, in a reaction that involves the conversion of the acetate groups to hydroxyl groups . This gives PVA its notable solubility in water, a trait not common in many synthetic polymers .

Temporal Effects in Laboratory Settings

The effects of PVA can change over time in laboratory settings. For instance, the properties of PVA films can be influenced by the ratio of PVA to succinoglycan, affecting their thickness, transmittance, water holding capacity, and structural and mechanical properties .

Dosage Effects in Animal Models

Currently, there is limited information available on the effects of different dosages of PVA in animal models. It is known that PVA is used in a variety of medical applications due to its biocompatibility and low toxicity .

Metabolic Pathways

PVA is involved in certain metabolic pathways. It is biodegradable under both aerobic and anaerobic conditions . The biodegradation of PVA is a two-step process involving the action of PVA oxidases/hydrolases .

Transport and Distribution

PVA is a water-soluble polymer , which suggests that it can be transported and distributed within cells and tissues via aqueous channels. Specific transporters or binding proteins that interact with PVA have not been identified yet.

生物活性

Polyvinyl alcohol (PVA) is a synthetic polymer widely recognized for its biocompatibility and biodegradability, making it a valuable material in various biomedical applications. This article explores the biological activity of PVA, focusing on its antibacterial properties, cytotoxicity, and potential applications in drug delivery and tissue engineering.

Overview of this compound

PVA is a water-soluble synthetic polymer characterized by its excellent film-forming properties, high tensile strength, and resistance to oils and solvents. Its structure consists of repeating vinyl alcohol units, which can form hydrogen bonds with water, enhancing its solubility and interaction with biological systems.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of PVA-based composites, particularly when combined with other materials such as silver nanoparticles (Ag NPs) and chitosan.

Case Studies

-

PVA/Chitosan Nanofibers :

- A study fabricated electrospun nanofibers from PVA blended with chitosan. The resulting nanofibers exhibited significant antibacterial activity against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli bacteria. The incorporation of chitosan enhanced the antibacterial properties due to its inherent bioactivity .

- PVA/Ag NPs Hydrogels :

- PVA/Starch/Chitosan Films :

Cytotoxicity Evaluations

Cytotoxicity studies are essential to assess the biocompatibility of PVA-based materials. For instance:

- PVA/PEG/HACC Hydrogel :

Mechanisms of Biological Activity

The biological activity of PVA can be attributed to several mechanisms:

- Electrostatic Interactions : The presence of hydroxyl groups in PVA facilitates hydrogen bonding and electrostatic interactions with bacterial membranes.

- Nanoparticle Interaction : When combined with nanoparticles like silver or lignin, the antimicrobial effect is enhanced due to the release of active ions that disrupt bacterial cell walls.

- Hydrogel Formation : Hydrogels formed from PVA exhibit swelling behavior that can trap bacteria, leading to increased contact time and enhanced antibacterial effects.

Data Summary

科学的研究の応用

Biomedical Applications

1.1 Drug Delivery Systems

PVA-based hydrogels have emerged as significant carriers for drug delivery. They can be engineered to control the release of therapeutic agents, making them suitable for various medical applications. For instance, a study developed capsule-shaped PVA hydrogels that demonstrated effective glucose release over time, enhancing biocompatibility and porosity for biomedical uses .

1.2 Ocular Drug Delivery

Microneedle technology utilizing PVA hydrogels has been explored for ocular drug delivery. This method addresses challenges in treating ocular diseases by allowing precise drug administration with minimal invasiveness. Research indicates that microneedles can penetrate the sclera to deliver drugs effectively, reducing systemic absorption and improving therapeutic outcomes for conditions such as glaucoma and age-related macular degeneration .

1.3 Tissue Engineering

PVA is also utilized in tissue engineering, particularly for cartilage replacement. Its low protein adsorption and favorable biocompatibility make it a suitable candidate for artificial cartilage applications. Studies have shown that PVA can be used to create scaffolds that support cell growth and tissue regeneration .

Material Science Applications

2.1 Hydrogels

PVA-based hydrogels are notable for their mechanical strength and flexibility. Recent advancements have led to the development of multifunctional hydrogels that can be used in wearable devices and soft electronics. These hydrogels exhibit high stretchability and self-healing properties, making them suitable for applications in flexible electronics and biomedical sensors .

2.2 Biocomposites

PVA is often combined with other materials to create biocomposites that enhance mechanical properties while maintaining biodegradability. For instance, PVA-based bionanocomposites have been studied for their potential in various biomedical applications due to their improved strength and antimicrobial properties when combined with nanomaterials like carbon nanotubes .

Case Studies

| Study | Application | Key Findings | Limitations |

|---|---|---|---|

| Development of PVA Hydrogels | Controlled drug delivery | Effective glucose release; good biocompatibility | Limited long-term stability |

| Microneedle Arrays for Ocular Delivery | Ocular drug administration | Enhanced drug delivery efficiency; reduced invasiveness | Regulatory challenges remain |

| PVA in Cartilage Replacement | Tissue engineering | Supports cell growth; potential for clinical use | Requires further safety studies |

特性

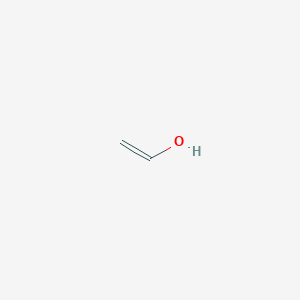

IUPAC Name |

ethenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMROMDMJAWUWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2CHOH, C2H4O | |

| Record name | ethenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethenol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9002-89-5, 25067-41-8, 27101-67-3 | |

| Record name | Poly(vinyl alcohol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9002-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenol, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenol, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27101-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8051467 | |

| Record name | Vinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

44.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

557-75-5, 9002-89-5 | |

| Record name | Vinyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | POLYVINYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vinyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。